4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone
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Overview
Description
4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 2,6-dimethylphenyl group and a morpholin-4-yl ketone group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions: Typical reagents include sulfonium salts, DBU, and PhSH for cyclization and deprotection reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone involves its interaction with specific molecular targets and pathways. The piperazine and morpholine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic medication.
Indinavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Sitagliptin: Used in the treatment of type 2 diabetes.
The uniqueness of this compound lies in its specific substitution pattern and the combination of piperazine and morpholine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2,6-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-4-3-5-15(2)16(14)18-6-8-19(9-7-18)17(21)20-10-12-22-13-11-20/h3-5H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWEZFQHRADOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805000 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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